5-Chloro-4-fluoro-2-nitropyridine
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Overview
Description
5-Chloro-4-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-nitropyridine typically involves the nitration of 5-chloro-4-fluoropyridine. One common method includes the reaction of 5-chloro-4-fluoropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron powder and hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine or fluorine atoms.
Reduction: 5-Chloro-4-fluoro-2-aminopyridine as the major product.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
5-Chloro-4-fluoro-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-nitropyridine depends on its application:
Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Agrochemicals: It can disrupt essential biological processes in pests, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar in structure but lacks the chlorine substituent.
4-Chloro-2-nitropyridine: Lacks the fluorine substituent.
5-Chloro-2-nitropyridine: Lacks the fluorine substituent and has the nitro group at a different position.
Uniqueness
5-Chloro-4-fluoro-2-nitropyridine is unique due to the presence of both chlorine and fluorine substituents along with a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C5H2ClFN2O2 |
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Molecular Weight |
176.53 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
InChI Key |
QPZCAJUSZILIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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